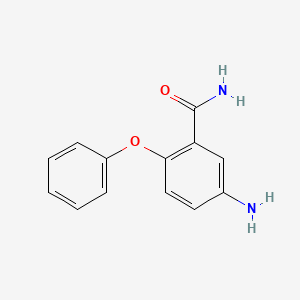

5-Amino-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-phenoxybenzamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related aromatic compounds and their applications in polymer synthesis. The first paper describes the synthesis of hyperbranched poly(ester-amide)s using a highly selective acylation reaction involving diamino benzoic acid derivatives . The second paper discusses the synthesis of novel aromatic polyimides from diamines, which are polymerized with various dianhydrides . These studies are relevant to the understanding of the chemical behavior and potential applications of this compound in polymer science.

Synthesis Analysis

The synthesis of related compounds involves selective acylation reactions and polycondensation processes. In the first paper, the reaction of 3-acetoxybenzoyl chloride with a silylated diamino benzoic acid derivative leads to the formation of a bis(3-acetoxybenzamido)benzoic acid, which is then used in bulk polycondensation to create hyperbranched star polymers . The second paper describes the synthesis of new diamines, which are then polymerized with various dianhydrides to form polyimides with high thermal stability . These synthesis methods could potentially be adapted for the synthesis of this compound-based polymers.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound plays a crucial role in their reactivity and the properties of the resulting polymers. The first paper indicates that the degree of polymerization and branching can be determined using NMR spectroscopy, which also reveals the occurrence of ester-amide interchange reactions during polycondensation . The second paper does not provide specific details on the molecular structure analysis of the synthesized polyimides but mentions their high solubility and thermal stability, which are indicative of their molecular architecture .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acylation, polycondensation, and cyclodehydration. The first paper details the use of acylation to introduce acetoxybenzamido groups into the benzoic acid derivative, followed by polycondensation to form hyperbranched polymers . The second paper describes the polymerization of synthesized diamines with dianhydrides, followed by cyclodehydration to convert poly(amic acid) into polyimides . These reactions are essential for creating polymers with specific properties and could be relevant to the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers derived from compounds related to this compound are characterized by their solubility, thermal stability, and glass transition temperatures. The polymers described in the second paper are soluble in various organic solvents and exhibit high degradation temperatures, indicating their potential for high-performance applications . The glass transition temperatures (Tg) and specific heat capacities of these polyimides are also reported, providing insight into their thermal behavior . These properties are crucial for evaluating the suitability of such polymers for different applications and can guide the development of this compound-based materials.

Aplicaciones Científicas De Investigación

Receptor Binding Studies

- Selective Antagonism of 5-HT2 Receptors : A study highlighted the potential of R 41 468, a compound related to 5-Amino-2-phenoxybenzamide, as a selective antagonist at 5-HT2 receptors. This compound showed high binding affinity for 5-HT2 receptors, indicating its utility in studying serotonergic activity mediated by these receptors (Leysen et al., 1981).

DNA Interaction and Cell Toxicity

- Bioactivation and DNA-DNA Interstrand Crosslinking : Another research found that 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, the active form of CB 1954, which is structurally related to this compound, can produce DNA-DNA interstrand crosslinks, contributing to its cytotoxicity (Knox et al., 1991).

Radiosynthesis and Imaging

- Gamma-Emission Tomography : A study on 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, which has similarities with this compound, explored its potential as a tracer for gamma-emission tomography due to its high affinity for 5HT2-receptors (Mertens et al., 1994).

Antioxidant Activity

- Inhibitors of Lipid Peroxidation : Research on phenolic derivatives including 5-aminosalicylate, a compound related to this compound, showed its ability to act as an inhibitor of lipid peroxidation, indicating potential antioxidant properties (Dinis et al., 1994).

Chemotherapeutic Potential

- Selective Cytotoxicity in Hypoxic Cells : A study on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, related to this compound, demonstrated its selective toxicity for hypoxic cells, which could be relevant in the context of cancer treatment (Palmer et al., 1995).

Protective Effects in Hair Cells

- Otoprotective Agent : Phenoxybenzamine, another related compound, was evaluated for its potential to protect mammalian cochlear hair cells from aminoglycoside toxicity, although its efficacy in this context was limited (Majumder et al., 2017).

Synthesis and Characterization

- Synthesis of Novel Derivatives : The design, synthesis, and pharmacological evaluation of novel derivatives of 2-phenoxybenzamide were explored for their potential as anticonvulsant agents (Faizi et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-2-phenoxybenzamide is the alpha-adrenergic receptors . These receptors are present in the muscle that lines the walls of blood vessels . They play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

This compound acts as an alpha-adrenergic antagonist . It works by blocking alpha receptors in certain parts of the body . When these receptors are blocked, the muscle relaxes and the blood vessels widen . This leads to a decrease in blood pressure .

Biochemical Pathways

The compound’s action affects the adrenergic signaling pathway . By blocking alpha receptors, it disrupts the normal functioning of this pathway, leading to muscle relaxation and vasodilation . The downstream effects include increased blood flow to the skin, mucosa, and abdominal viscera, and lowered blood pressures .

Pharmacokinetics

The compound distributes to and may accumulate in adipose tissues . It is primarily excreted in urine and bile . The onset of action is within 2 hours, with the maximum effect observed within 4 to 6 hours . The duration of action is long-lasting, with the effects persisting for 3 to 4 days when administered intravenously . The elimination half-life is approximately 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the relaxation of vascular smooth muscle and the widening of blood vessels . This results in a lowering of blood pressure . It is used to treat conditions like pheochromocytoma, which are characterized by episodes of hypertension and sweating .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual physiological factors, such as the presence of certain diseases or conditions, can also impact the compound’s action and efficacy .

Safety and Hazards

The safety data sheet for 5-Amino-2-phenoxybenzamide indicates that it may pose certain hazards, although specific details are not provided . Phenoxybenzamine, from which it is derived, can cause side effects such as hives, difficulty breathing, swelling of the face, lips, tongue, or throat, severe dizziness, and a feeling of passing out .

Direcciones Futuras

Phenoxybenzamine has been used to control blood pressure and reduce sweating in people with pheochromocytoma . It has also been used to control bladder problems such as urgency, frequency, and inability to control urination in patients with neurogenic bladder, functional outlet obstruction, and partial prostatic obstruction . Future research may explore other potential uses of 5-Amino-2-phenoxybenzamide and its derivatives.

Propiedades

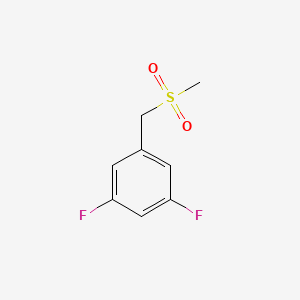

IUPAC Name |

5-amino-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCAMHPHYZGTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

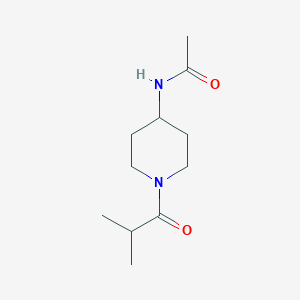

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)

![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)

![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)

![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)

![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)

![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)